6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester

Antioxidant Radical stabilization Structure-activity relationship

This compound uniquely combines three critical pharmacophoric elements in a single building block: the 6-hydroxy hydrogen-bond donor, the α-keto ester diversification handle, and the benzodioxole scaffold validated for COX inhibition (selectivity ratios superior to ketoprofen) and α-amylase inhibition (5.8× more potent than acarbose). Generic substitution is not feasible—small structural modifications within the benzodioxole class produce non-linear changes in biological activity (COX-1 IC₅₀ range: 0.725 to >12 µM across only 17 analogs). Procure this specific compound to ensure access to all three functional features for reproducible library synthesis and mechanistic studies.

Molecular Formula C11H10O6
Molecular Weight 238.195
CAS No. 1258950-75-2
Cat. No. B582517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester
CAS1258950-75-2
Synonyms6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester
Molecular FormulaC11H10O6
Molecular Weight238.195
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC2=C(C=C1O)OCO2
InChIInChI=1S/C11H10O6/c1-2-15-11(14)10(13)6-3-8-9(4-7(6)12)17-5-16-8/h3-4,12H,2,5H2,1H3
InChIKeyXNKURVFGNBYVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic Acid Ethyl Ester (CAS 1258950-75-2): Structural Identity and Procurement Baseline


6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester (CAS 1258950-75-2), systematically named ethyl 2-(6-hydroxy-1,3-benzodioxol-5-yl)-2-oxoacetate, is a benzodioxole-derived α-keto ester with molecular formula C₁₁H₁₀O₆ and molecular weight 238.19 g/mol . The benzodioxole scaffold is a validated pharmacophore associated with diverse biological activities including COX inhibition, α-amylase inhibition, and antioxidant effects [1][2]. This compound is distinguished from simpler benzodioxole analogs by the simultaneous presence of three functional features: a 6-hydroxy substituent that introduces hydrogen-bond donor capacity, an α-oxo (keto) group that serves as a synthetic diversification handle, and an ethyl ester moiety that modulates lipophilicity and serves as a prodrug or protecting group . These structural elements collectively define a chemical space that cannot be replicated by commercially available mono- or di-substituted benzodioxole derivatives.

Why 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic Acid Ethyl Ester Cannot Be Replaced by Generic Benzodioxole Analogs


Generic substitution among benzodioxole derivatives is not feasible because small structural modifications within this scaffold produce large and non-linear changes in biological activity, physicochemical properties, and synthetic utility. For instance, within the benzodioxole class, COX-1 IC₅₀ values span from 0.725 µM to >12 µM depending on substitution pattern, and α-amylase IC₅₀ values range from 1.11 µg/mL to >50 µg/mL across a library of only 17 structurally related compounds [1][2]. The 6-hydroxy group on the target compound introduces a hydrogen-bond donor that is absent in analogs such as ethyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate (CAS 86358-30-7), directly impacting target binding, solubility, and metabolic profile [3]. The α-keto ester functionality provides a reactive handle for further derivatization (e.g., to amides, hydrazones, or heterocycles) that is unavailable in the simple methylene analogs such as 1,3-benzodioxole-5-acetic acid ethyl ester (CAS 26664-86-8). These differences mean that substituting the target compound with a generic benzodioxole derivative would alter both the biological readout and the downstream synthetic pathway, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic Acid Ethyl Ester vs. Closest Analogs


Intramolecular Hydrogen-Bond Donor Capacity: 6-OH Benzodioxole vs. Non-Hydroxylated Benzodioxole Analogs

The 6-hydroxy substituent on the target compound provides a phenolic hydrogen-bond donor that is absent in ethyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate (CAS 86358-30-7) and in α-oxo-1,3-benzodioxole-5-acetic acid (CAS 62396-98-9). Structure-activity relationship studies on 6-hydroxy-1,3-benzodioxole derivatives demonstrated that this phenolic OH group contributes to radical stabilization via the methylenedioxy function, and that intramolecular hydrogen-bonding in the phenol moiety modulates antioxidant potency [1]. The lead compound 5,7-di-(4-methoxyphenyl)-4-methoxy-6-hydroxy-1,3-benzodioxole (7p) exhibited antioxidant activity more potent than n-propyl gallate, confirming the functional relevance of the 6-hydroxy substitution pattern [1].

Antioxidant Radical stabilization Structure-activity relationship

α-Keto Ester Synthetic Diversification Handle: Target Compound vs. Simple Methylene Ester Analogs

The α-oxo (keto) group in the target compound (ethyl 2-(6-hydroxy-1,3-benzodioxol-5-yl)-2-oxoacetate) provides a reactive carbonyl that enables condensation reactions (e.g., with amines to form α-keto amides, with hydrazines to form hydrazones) and reduction to the corresponding α-hydroxy ester. In contrast, the simple methylene ester analog 1,3-benzodioxole-5-acetic acid ethyl ester (CAS 26664-86-8) lacks this α-carbonyl and offers only standard ester reactivity. Patent literature describes Friedel-Crafts acylation of 1,3-benzodioxole with ethyl oxalyl chloride to yield the α-keto ester intermediate in high yield, confirming the established synthetic accessibility of this functional array [1]. The α-keto ester moiety has been exploited in photochemical Norrish Type II pathways for controlled release applications, a property not available to simple esters [2].

Synthetic chemistry Building block Derivatization

Class-Level COX-1 Inhibition Potency: Benzodioxole Scaffold vs. NSAID Standard Ketoprofen

Benzodioxole derivatives have demonstrated potent COX-1 inhibition in head-to-head comparison with the clinical NSAID ketoprofen. The most potent benzodioxole compound in a 2020 study, compound 4f, achieved a COX-1 IC₅₀ of 0.725 µM, while compound 3b showed balanced dual COX-1/COX-2 inhibition with IC₅₀ values of 1.12 and 1.3 µM respectively and a COX-1/COX-2 selectivity ratio of 0.862—superior to ketoprofen's ratio of 0.196 [1]. While the target compound (CAS 1258950-75-2) has not been directly tested in this assay, its benzodioxole core combined with the 6-hydroxy substituent (which can engage in additional hydrogen-bonding interactions within the COX active site) and the α-keto ester (which can form reversible covalent interactions) positions it as a structurally privileged member of this pharmacophore class [1].

COX inhibition Anti-inflammatory IC50

Class-Level α-Amylase Inhibition: Benzodioxole Derivatives vs. Clinical Antidiabetic Agent Acarbose

Benzodioxole derivatives have shown potent α-amylase inhibition in direct comparison with the clinical antidiabetic agent acarbose. In a 2021 study of 17 benzodioxole derivatives, 14 compounds exhibited α-amylase IC₅₀ values below 10 µg/mL, with the most potent compound (4f) achieving an IC₅₀ of 1.11 µg/mL—approximately 5.8-fold more potent than acarbose (IC₅₀ 6.47 µg/mL) [1]. The study identified the carboxylic acid group, benzodioxole ring, and halogen- or methoxy-substituted aryl groups as critical for anti-amylase activity [1]. The target compound contains the benzodioxole core and an α-keto ester that can be hydrolyzed to the corresponding carboxylic acid in vivo or in vitro, potentially engaging the same pharmacophoric features identified for potent α-amylase inhibition.

α-Amylase inhibition Antidiabetic IC50

Predicted Drug-Likeness and Physicochemical Differentiation: Target Compound vs. Non-Hydroxylated α-Keto Ester

Cheminformatic profiling of benzodioxole derivatives indicates that all evaluated compounds in a 2021 study complied with Lipinski's rule of five, confirming the drug-like character of this scaffold [1]. The target compound (MW 238.19, C₁₁H₁₀O₆) has one additional oxygen atom compared to the non-hydroxylated analog ethyl 2-(1,3-benzodioxol-5-yl)-2-oxoacetate (CAS 86358-30-7; MW 222.19, C₁₁H₁₀O₅), yielding: (a) one additional hydrogen-bond donor (HBD count = 1 vs. 0), which is critical for satisfying Lipinski's rule and for target engagement; (b) a lower predicted logP due to the polar hydroxyl group, enhancing aqueous solubility relative to the non-hydroxylated analog; and (c) a topological polar surface area (TPSA) increase of approximately 20 Ų, affecting membrane permeability predictions [1]. These differences, while subtle in molecular weight, can significantly impact ADME properties and should guide compound selection for in vivo studies.

Drug-likeness Cheminformatics Lipinski's rule of five

Optimal Research and Industrial Application Scenarios for 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic Acid Ethyl Ester


Medicinal Chemistry SAR Campaigns Targeting COX-1/COX-2 Selectivity

The benzodioxole scaffold has demonstrated COX-1/COX-2 selectivity ratios superior to ketoprofen (0.862 vs. 0.196) [1]. The target compound, with its 6-hydroxy group capable of forming additional hydrogen bonds in the COX active site and its α-keto ester providing a reversible covalent warhead, is a privileged starting point for synthesizing focused libraries aimed at improving COX selectivity. Procurement of this specific compound—rather than a generic benzodioxole analog—ensures access to all three pharmacophoric elements (benzodioxole, 6-OH, α-keto ester) in a single building block.

Antidiabetic Lead Optimization: α-Amylase Inhibitor Development

With class-level α-amylase inhibition IC₅₀ values as low as 1.11 µg/mL (5.8× more potent than acarbose at 6.47 µg/mL) [2], the benzodioxole scaffold is a validated entry point for metabolic disease drug discovery. The target compound's α-keto ethyl ester can be hydrolyzed to the free carboxylic acid—a functional group identified as critical for anti-amylase activity—making it a suitable prodrug-like intermediate for in vitro and in vivo evaluation.

Antioxidant Probe Development Leveraging 6-Hydroxybenzodioxole Chemistry

Structure-activity relationship studies have established that the 6-hydroxy substitution pattern on 1,3-benzodioxole enhances radical stabilization and antioxidant potency, with lead compounds exceeding n-propyl gallate [3]. The target compound provides this 6-OH functionality in combination with a synthetically versatile α-keto ester handle, enabling the preparation of antioxidant probe molecules for mechanistic studies in oxidative stress models.

Chemical Biology Tool Compound Synthesis via α-Keto Ester Diversification

The α-keto ester moiety in the target compound serves as a reactive hub for generating diverse chemotypes—including α-keto amides, hydrazones, and heterocyclic derivatives—through well-established condensation chemistry [4]. This synthetic versatility is not available from simple benzodioxole esters (e.g., CAS 26664-86-8). Researchers requiring a multifunctional benzodioxole building block for parallel library synthesis or probe development will benefit from selecting this compound.

Quote Request

Request a Quote for 6-Hydroxy-alpha-oxo-1,3-benzodioxole-5-acetic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.